2-Bromo-1,4-dichloro-3-methoxybenzene
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Overview
Description
2-Bromo-1,4-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-dichloro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxylated derivatives .
Scientific Research Applications
2-Bromo-1,4-dichloro-3-methoxybenzene has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dichloro-3-methoxybenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-withdrawing groups like bromine and chlorine makes the ring more susceptible to nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
3,4-Dichlorobenzyl bromide: Another related compound with different substitution patterns, leading to distinct chemical properties and uses.
Uniqueness: 2-Bromo-1,4-dichloro-3-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups on the benzene ring
Properties
CAS No. |
174913-14-5 |
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Molecular Formula |
C7H5BrCl2O |
Molecular Weight |
255.92 g/mol |
IUPAC Name |
2-bromo-1,4-dichloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 |
InChI Key |
BVSOVPUWHJWGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Cl)Cl |
Origin of Product |
United States |
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